Scientific Field: This application falls under the field of Cell Biology .
Summary of the Application: UNC1999 is used in cell signaling studies, specifically in the analysis of histone modifications. It is known to inhibit EZH2 and EZH1 histone-lysine N-methyltransferase activity .
Methods of Application: UNC1999 is typically used at concentrations ranging from 5 nM to 5 µM for a duration of 2-48 hours . In the studies, it was applied to HeLa cells and the changes in histone modifications were analyzed using Western blot .
Results or Outcomes: Research studies demonstrate that UNC1999 effectively blocks histone H3 lysine 27 (H3K27) methylation. It induces anti-proliferation, cell differentiation, and apoptosis, while exhibiting low cellular toxicity .
Scientific Field: This application is in the field of Oncology .
Summary of the Application: UNC1999 has been used in cancer research due to its ability to inhibit EZH2, an enzyme that plays a critical role in regulating gene expression and whose aberrant activity is linked to the onset and progression of cancer .
Methods of Application: UNC1999 inhibits EZH2 with an IC50 of 2nM and is over 1000-fold selective for other histone methyltransferases except EZH1 (22-fold selectivity). It inhibits H3K27 methylation in MCF10A cells with an IC50 of 124nM as measured by immunofluorescence .
Results or Outcomes: UNC1999 has shown to be effective in killing DB cells that harbor the EZH2 Y641N mutation. After an 8-day treatment of UNC1999, there was a significant change in H3K27me3, but no change in H3 or EZH2 .
Scientific Field: This application falls under the field of Molecular Biology .
Summary of the Application: UNC1999 has been used in studies involving chromatin, the complex of DNA and proteins that forms chromosomes within the nucleus of eukaryotic cells .
Methods of Application: UNC1999 is used as a small molecule inhibitor that blocks enhancer of zeste homolog 2 (EZH2), an enzyme that maintains closed polycomb chromatin . It is also tested alongside DNA-binding, transiently expressed activation-associated proteins (AAPs) that are known to support an open, transcriptionally active chromatin state .
Results or Outcomes: When cells carrying a polycomb-repressed transgene (luciferase) were treated with UNC1999, there was a loss of histone 3 lysine 27 trimethylation (H3K27me3), a silencing-associated chromatin feature, at the transgene . No crispr enhancement was observed with unc1999 treatment .
Scientific Field: This application falls under the field of Epigenetics .
Summary of the Application: UNC1999 is used in epigenetic studies due to its ability to inhibit EZH2 and EZH1 histone-lysine N-methyltransferase activity . These enzymes play a crucial role in the methylation of histone H3 at lysine 27 (H3K27), a key epigenetic marker .
Methods of Application: UNC1999 is typically used at concentrations ranging from 5 nM to 5 µM for a duration of 2-48 hours . It is applied to cells and the changes in histone modifications are analyzed using techniques such as Western blot .
Results or Outcomes: Research studies demonstrate that UNC1999 effectively blocks histone H3 lysine 27 (H3K27) methylation . It induces anti-proliferation, cell differentiation, and apoptosis, while exhibiting low cellular toxicity .
Scientific Field: This application falls under the field of Genome Engineering .
Summary of the Application: UNC1999 has been used in studies involving the CRISPR/Cas9 system . It is used to investigate strategies to enhance Cas9 editing efficiency by artificially perturbing closed chromatin .
UNC1999 is a small molecule compound that functions as a potent and selective inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 2 (EZH2) and EZH1. These enzymes are integral components of the Polycomb Repressive Complex 2, responsible for catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression. UNC1999 has been identified as the first orally bioavailable inhibitor of these enzymes, demonstrating significant efficacy in reducing H3K27me3 levels in various cancer cell lines, particularly those with mutations in EZH2, such as diffuse large B-cell lymphoma .
The primary mechanism of action for UNC1999 involves competitive inhibition of the cofactor S-Adenosyl-l-methionine (SAM), which is essential for the methylation activity of EZH2 and EZH1. By binding to the active site of these enzymes, UNC1999 prevents the transfer of methyl groups to histone substrates, thereby leading to a decrease in H3K27me3 levels. This inhibition results in the derepression of genes normally silenced by this epigenetic mark, facilitating alterations in gene expression profiles associated with tumorigenesis .
UNC1999 exhibits remarkable biological activity by selectively inhibiting the enzymatic functions of EZH2 and EZH1. It has an inhibitory concentration (IC50) of approximately 2 nM for EZH2, showcasing its potency compared to other histone methyltransferases, where it shows over 1,000-fold selectivity . In cellular assays, UNC1999 has been shown to effectively reduce H3K27 trimethylation and dimethylation, leading to significant growth inhibition in various cancer cell lines, particularly those with specific mutations in EZH2 .
UNC1999 serves as a valuable tool in cancer research due to its ability to modulate epigenetic states through selective inhibition of EZH2 and EZH1. Its applications include:
Studies have demonstrated that UNC1999 interacts selectively with EZH2 and EZH1, leading to significant alterations in gene expression profiles. For instance, treatment with UNC1999 results in decreased levels of H3K27me3 at distal regulatory elements while preserving some levels at proximal promoters. This selective action underscores its utility as a research probe for dissecting the functional roles of these methyltransferases in various biological contexts .
Several compounds share structural or functional similarities with UNC1999. Below is a comparison highlighting its uniqueness:
Compound | Mechanism | Selectivity | IC50 (nM) | Notable Features |
---|---|---|---|---|
UNC2400 | Inactive analog | Low selectivity | >1000 | Used as a negative control |
EPZ005687 | Inhibits EZH2 | Moderate selectivity | ~10 | Non-oral bioavailability |
GSK126 | Inhibits EZH2 | High selectivity | ~0.5 | Focused on specific cancer types |
A-395 | Inhibits both EZH2 and EED | Moderate selectivity | ~50 | Dual target approach |
UNC1999 is distinguished by its oral bioavailability and high potency against both wild-type and mutant forms of EZH2, making it an essential compound for both therapeutic and research applications .
Property | Value | Source |
---|---|---|
Boiling Point | 804.7 ± 65.0 °C (predicted) | |
Density | 1.23 ± 0.1 g/cm³ (predicted) | |
Solubility in DMSO | 15 mg/mL (clear solution) | |
Solubility in Ethanol | 0.1 mg/mL | |
pKa | 11.84 ± 0.10 (predicted) |
The compound typically exists as a white-to-beige powder under standard conditions and is stable for at least one year when stored at 2–8°C .
UNC1999 was developed as part of efforts to target the histone methyltransferases EZH2 and EZH1, which are implicated in oncogenesis. Its synthesis involves a multi-step process starting with the coupling of a pyridone intermediate to an indazole-carboxamide backbone, followed by functionalization with isopropylpiperazine and propyl groups . Critical modifications during optimization included replacing a morpholinomethyl group with an isopropylpiperazine moiety to enhance selectivity for EZH2/EZH1 over other epigenetic targets .
The compound emerged as the first orally bioavailable dual inhibitor of EZH2 and EZH1, with IC₅₀ values of 2 nM and 45 nM, respectively, in enzymatic assays . Its development was driven by the need to address resistance mechanisms in diffuse large B-cell lymphoma (DLBCL) models harboring EZH2 mutations (e.g., Y641N, Y641F) . Key milestones include:
The SAR of UNC1999 highlights critical structural features governing its potency and selectivity (Table 2):
Docking studies reveal that UNC1999 forms hydrogen bonds with Asn688 and His689 in EZH2’s SET domain, critical for SAM competition . The isopropylpiperazine group mitigates off-target effects by avoiding interactions with kinases and GPCRs .